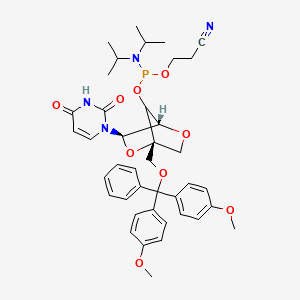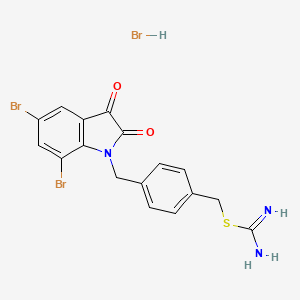
KS100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KS100 is a potent inhibitor of aldehyde dehydrogenase (ALDH), a family of enzymes involved in the detoxification of aldehydes. It has shown significant antiproliferative and anticancer effects with low toxicity. This compound increases reactive oxygen species (ROS) activity, lipid peroxidation, and the accumulation of toxic aldehydes, leading to apoptosis and cell cycle arrest at the G2/M phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KS100 involves the preparation of isatin derivatives bearing a nitrofuran moiety. The synthetic route typically includes the following steps:
Formation of Isatin Derivative: The isatin derivative is synthesized through a series of reactions involving the condensation of isatin with various reagents.
Introduction of Nitrofuran Moiety: The nitrofuran moiety is introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, followed by purification and characterization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled synthesis and reaction monitoring.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain pure this compound.
Quality Control: Ensuring the compound meets the required specifications for research and industrial applications
Chemical Reactions Analysis
Types of Reactions
KS100 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in modifying this compound
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for these reactions
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
KS100 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ALDH inhibition and related chemical reactions.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
Industry: Potential applications in the development of new therapeutic agents and chemical probes for research
Mechanism of Action
KS100 exerts its effects by inhibiting aldehyde dehydrogenase enzymes, specifically ALDH1A1, ALDH2, and ALDH3A1. This inhibition leads to the accumulation of toxic aldehydes, increased ROS activity, and lipid peroxidation. These effects result in apoptosis and cell cycle arrest at the G2/M phase. The molecular targets and pathways involved include the ALDH enzymes and related cellular pathways that regulate oxidative stress and cell survival .
Comparison with Similar Compounds
Similar Compounds
Compound 3: Another potent ALDH inhibitor with similar antiproliferative effects.
Disulfiram: An ALDH inhibitor used in the treatment of chronic alcoholism.
Uniqueness of KS100
This compound is unique due to its high potency and low toxicity compared to other ALDH inhibitors. It has shown significant anticancer effects in various cell lines and has potential for further development as a therapeutic agent .
Properties
Molecular Formula |
C17H14Br3N3O2S |
|---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
[4-[(5,7-dibromo-2,3-dioxoindol-1-yl)methyl]phenyl]methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C17H13Br2N3O2S.BrH/c18-11-5-12-14(13(19)6-11)22(16(24)15(12)23)7-9-1-3-10(4-2-9)8-25-17(20)21;/h1-6H,7-8H2,(H3,20,21);1H |
InChI Key |
ITNWMLCBAZGWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O)CSC(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


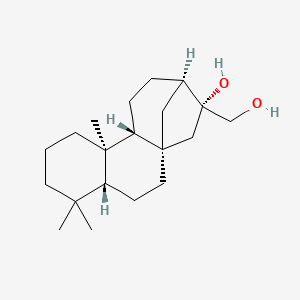
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857548.png)
![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)
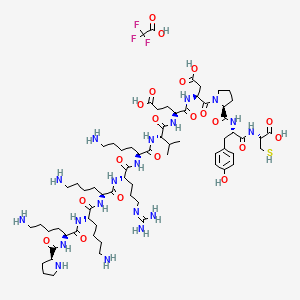
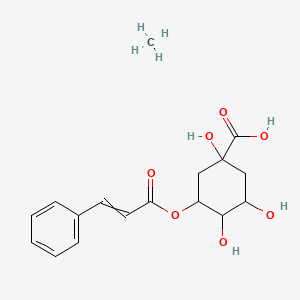
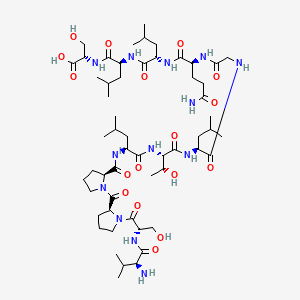
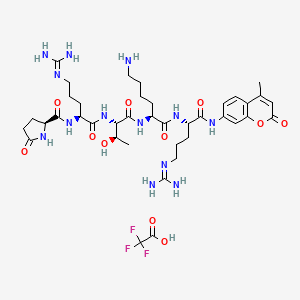
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B10857574.png)
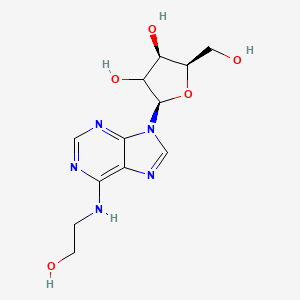
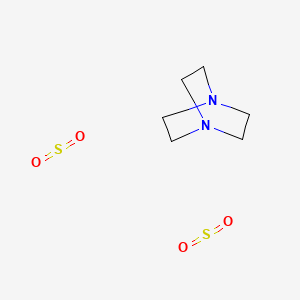
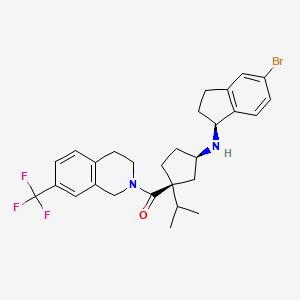
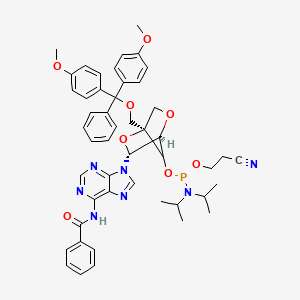
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)
